2,5-Di(selenophen-2-yl)furan
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Overview
Description
2,5-Di(selenophen-2-yl)furan is an organoselenium compound with the molecular formula C12H8OSe2. It is a heterocyclic compound containing both selenium and furan rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Di(selenophen-2-yl)furan typically involves the reaction of 2,5-dibromofuran with sodium selenide in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the selenium .
Industrial Production Methods
This includes optimizing reaction conditions to improve yield and purity, as well as implementing safety measures to handle selenium compounds, which can be toxic .
Chemical Reactions Analysis
Types of Reactions
2,5-Di(selenophen-2-yl)furan undergoes various chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.
Major Products Formed
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
2,5-Di(selenophen-2-yl)furan has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organoselenium compounds.
Biology: Investigated for its potential antioxidant properties due to the presence of selenium.
Medicine: Explored for its potential use in developing new drugs, particularly those targeting oxidative stress-related diseases.
Mechanism of Action
The mechanism of action of 2,5-Di(selenophen-2-yl)furan involves its interaction with biological molecules through the selenium atoms. Selenium can form selenoenzymes, which play a role in reducing oxidative stress by neutralizing reactive oxygen species. The compound may also interact with specific molecular targets, such as proteins and DNA, through its furan ring .
Comparison with Similar Compounds
Similar Compounds
2,5-Diformylfuran: A furan derivative with aldehyde groups at positions 2 and 5.
2,5-Dimethylfuran: A furan derivative with methyl groups at positions 2 and 5.
2,5-Dithiophen-2-ylfuran: A similar compound where selenium atoms are replaced by sulfur atoms.
Uniqueness
2,5-Di(selenophen-2-yl)furan is unique due to the presence of selenium atoms, which impart distinct chemical properties compared to sulfur or oxygen analogs. Selenium’s ability to participate in redox reactions and form stable selenoenzymes makes this compound particularly interesting for applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C12H8OSe2 |
---|---|
Molecular Weight |
326.1g/mol |
IUPAC Name |
2,5-di(selenophen-2-yl)furan |
InChI |
InChI=1S/C12H8OSe2/c1-3-11(14-7-1)9-5-6-10(13-9)12-4-2-8-15-12/h1-8H |
InChI Key |
VCRRUORGXYFEBT-UHFFFAOYSA-N |
SMILES |
C1=C[Se]C(=C1)C2=CC=C(O2)C3=CC=C[Se]3 |
Canonical SMILES |
C1=C[Se]C(=C1)C2=CC=C(O2)C3=CC=C[Se]3 |
Origin of Product |
United States |
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